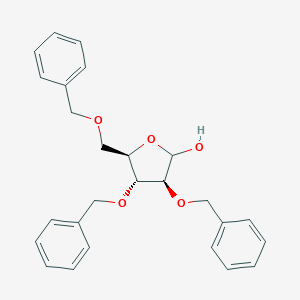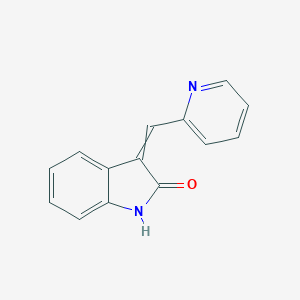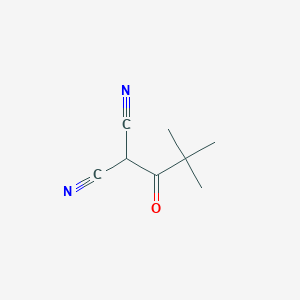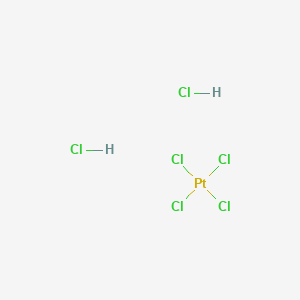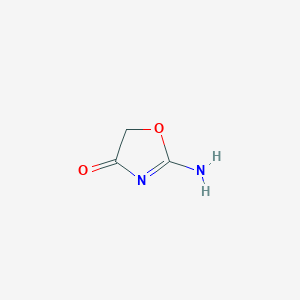
3-(Piperazin-1-yl)benzamide
Overview
Description
3-(Piperazin-1-yl)benzamide is an organic compound that belongs to the class of phenolic glycosides . These are organic compounds containing a phenolic structure attached to a glycosyl moiety .
Molecular Structure Analysis
The molecular formula of 3-(Piperazin-1-yl)benzamide is C11H15N3O . The compound has a molecular weight of 205.26 g/mol . The InChI code and key for this compound areInChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15) and NOJPHWCXWAYZFS-UHFFFAOYSA-N respectively . Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.26 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 58.4 Ų .Scientific Research Applications
Antibacterial Activity
3-(Piperazin-1-yl)benzamide derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The antibacterial activity is assessed using methods like the agar diffusion test, and minimum inhibitory concentrations (MIC) are determined to quantify the effectiveness.
Antitubercular Agents
Derivatives of 3-(Piperazin-1-yl)benzamide have been designed as potential antitubercular agents. These compounds have been tested against Mycobacterium tuberculosis H37Ra, with some showing significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests their potential use in treating tuberculosis, especially in cases where resistance to first-line drugs is observed.
Antipsychotic Drug Substances
The hybrid structure of 3-(Piperazin-1-yl)benzamide, which includes isothiazole and piperazine moieties, allows its derivatives to act as dopamine and serotonin antagonists. These properties make them suitable for use as antipsychotic drug substances, providing a pathway for the development of new medications in the treatment of psychiatric disorders .
Antiviral and Anti-HIV Activity
Piperazine derivatives, including those of 3-(Piperazin-1-yl)benzamide, exhibit a broad range of biological activities. They have been studied for their antiviral properties and have shown promise as anti-HIV-1 agents. This opens up avenues for research into new treatments for viral infections, including HIV .
MC4 Receptor Agonistic Activity
Some derivatives of 3-(Piperazin-1-yl)benzamide have been found to possess MC4 receptor agonistic activity. The MC4 receptor is involved in the regulation of food intake and energy homeostasis, and agonists of this receptor could be potential therapeutic agents for conditions like obesity and metabolic disorders .
Antifungal Activity
While some studies have indicated that certain 3-(Piperazin-1-yl)benzamide derivatives do not exhibit antifungal activity against specific strains, others have displayed fungicidal activity. This suggests that with structural modifications, there could be potential for developing antifungal agents .
Future Directions
Mechanism of Action
Target of Action
3-(Piperazin-1-yl)benzamide is a complex compound that interacts with multiple targets. Piperazine derivatives, a key component of this compound, are known to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It’s known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that 3-(Piperazin-1-yl)benzamide might interact with its targets, leading to changes in cellular signaling and function.
Biochemical Pathways
Given the wide range of biological activities exhibited by piperazine derivatives , it can be inferred that multiple biochemical pathways might be affected.
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that the compound’s ADME properties might be favorable for bioavailability.
Result of Action
Given the wide range of biological activities exhibited by piperazine derivatives , it can be inferred that the compound might have significant molecular and cellular effects.
properties
IUPAC Name |
3-piperazin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJPHWCXWAYZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573892 | |
| Record name | 3-(Piperazin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)benzamide | |
CAS RN |
127201-39-2 | |
| Record name | 3-(Piperazin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



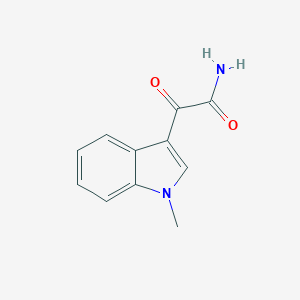

![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
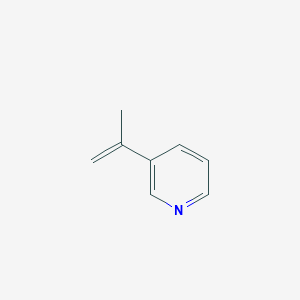
![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)


